Doxapram-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30N2O2 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

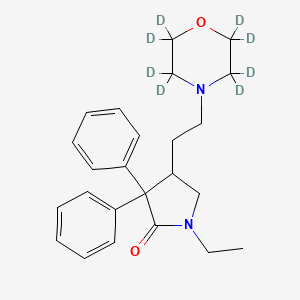

1-ethyl-4-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/i15D2,16D2,17D2,18D2 |

InChI Key |

XFDJYSQDBULQSI-BVUACPEDSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Doxapram-d8 physical and chemical properties for researchers

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core properties, analytical methodologies, and mechanism of action.

Core Physical and Chemical Properties

This compound is a synthetic compound where eight hydrogen atoms in the Doxapram molecule have been replaced with deuterium. This isotopic labeling is primarily utilized in research for pharmacokinetic studies and as an internal standard in analytical assays.

| Property | Value | Source |

| Chemical Name | 1-Ethyl-4-[2-(morpholin-4-yl-d8)ethyl]-3,3-diphenyl-2-pyrrolidinone | MedChemExpress |

| Molecular Formula | C₂₄H₂₂D₈N₂O₂ | Calculated |

| Molecular Weight | 386.57 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | General property of Doxapram[1] |

| Solubility | Soluble in water, sparingly soluble in alcohol, and practically insoluble in ether.[1] | General property of Doxapram hydrochloride[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | MedChemExpress |

Experimental Protocols

Accurate and reproducible experimental data are crucial in research. The following section details standardized protocols for the analysis of Doxapram and its deuterated analogs.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is a critical parameter. High-resolution mass spectrometry (HRMS) is the preferred method for its determination.

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode, scanning a mass range that encompasses the molecular ions of Doxapram and its isotopologues.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Doxapram ([M+H]⁺) and the corresponding peak for this compound ([M+D₈+H]⁺).

-

Calculate the isotopic purity by determining the relative abundance of the D8 isotopologue compared to the sum of all isotopologues (D0 to D8).

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of Doxapram in various matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A typical starting point is a ratio of 80:20 (buffer:acetonitrile).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 210 nm.[2]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation for Plasma:

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 2 mL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of Doxapram, particularly in biological samples.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Sample Preparation for Plasma:

-

To 1 mL of plasma, add an internal standard (this compound is ideal for the quantification of unlabeled Doxapram).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Separate the organic layer and evaporate it to dryness.

-

Derivatize the residue if necessary to improve volatility and chromatographic properties, although Doxapram can often be analyzed directly.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing the positions of deuterium labeling.

Methodology:

-

¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction in the signals corresponding to the protons that have been replaced by deuterium, specifically in the morpholine ring. The remaining proton signals can be compared to the spectrum of unlabeled Doxapram for structural confirmation.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, confirming the locations of deuteration.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.

Mechanism of Action and Signaling Pathway

Doxapram acts as a respiratory stimulant by inhibiting specific potassium channels, primarily the TWIK-related acid-sensitive potassium (TASK) channels (TASK-1 and TASK-3).[1][3] This inhibition leads to a cascade of events resulting in increased respiratory drive.

The following diagram illustrates the proposed signaling pathway of Doxapram.

Caption: this compound signaling pathway in carotid body chemoreceptors.

Pathway Description:

-

Inhibition of TASK Channels: this compound binds to and inhibits the function of TASK-1 and TASK-3 potassium channels located on the glomus cells of the carotid bodies.[1][3]

-

Membrane Depolarization: The inhibition of potassium efflux leads to the depolarization of the glomus cell membrane.[4][5]

-

Activation of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-gated calcium channels.[4][5]

-

Increased Intracellular Calcium: Activation of these channels results in an influx of calcium ions, leading to a significant increase in the intracellular calcium concentration.[4][5]

-

Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.

-

Chemoreceptor Activation: These neurotransmitters stimulate afferent nerve fibers of the carotid sinus nerve.

-

Respiratory Center Stimulation: The nerve signals are transmitted to the respiratory centers in the brainstem, primarily the medulla oblongata.

-

Increased Respiration: This stimulation of the respiratory centers leads to an increase in the rate and depth of breathing.

References

- 1. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric and reversed-phase high-performance liquid chromatographic method for the determination of doxophylline in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research into Doxapram-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and application of Doxapram-d8 as an internal standard in analytical methodologies. The document covers the synthesis, physicochemical properties, and proposed analytical applications, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Doxapram and the Role of Internal Standards

Doxapram is a respiratory stimulant used to treat respiratory depression.[1] Accurate quantification of Doxapram in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2][3]

Physicochemical Properties

Table 1: Physicochemical Properties of Doxapram

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 378.51 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water, sparingly soluble in alcohol, and practically insoluble in ether. | [1] |

Note: The molecular weight of this compound would be approximately 386.56 g/mol , assuming the eight deuterium atoms replace eight hydrogen atoms.

Synthesis and Characterization of this compound

While a specific, detailed synthesis of this compound is not publicly documented, a general approach for its preparation can be proposed based on established synthetic routes for Doxapram and general methods for deuterium labeling.

Proposed Synthetic Workflow

A plausible synthetic route would involve the introduction of deuterium atoms at positions that are not readily exchanged under typical analytical conditions. The synthesis of Doxapram itself has been described, and deuterated reagents could be incorporated into this process.

Caption: Proposed general synthetic workflow for this compound.

Characterization

Upon synthesis, this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Table 2: Recommended Characterization Techniques for this compound

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic distribution. |

| Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) | Confirm the position and extent of deuterium incorporation. |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. |

| Elemental Analysis | Confirm elemental composition. |

Experimental Protocol: Quantification of Doxapram using this compound by LC-MS/MS

The following is a proposed experimental protocol for the quantification of Doxapram in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is adapted from a validated method for Doxapram analysis that utilized a Doxapram-d5 internal standard.

Sample Preparation

A protein precipitation method is a common and effective technique for extracting Doxapram from plasma samples.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Parameters

The following parameters are suggested and should be optimized for the specific instrumentation used.

Table 3: Proposed LC-MS/MS Parameters

| Parameter | Suggested Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Optimized for separation from matrix components |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Doxapram MRM Transition | m/z 379.3 → 292.2 |

| This compound MRM Transition (Predicted) | m/z 387.3 → 300.2 |

| Collision Energy | To be optimized |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Doxapram and the addition of 8 daltons. The exact m/z values may vary slightly depending on the specific deuteration pattern.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical method.

Table 4: Key Validation Parameters

| Parameter | Description |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Doxapram Signaling Pathway

Doxapram stimulates respiration primarily through its action on peripheral chemoreceptors located in the carotid bodies.[1] The proposed mechanism involves the inhibition of potassium channels.[4][5][6]

Caption: Signaling pathway of Doxapram-induced respiratory stimulation.

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of Doxapram in biological matrices. This guide provides a foundational framework for its synthesis, characterization, and application in a validated LC-MS/MS method. The detailed experimental workflow and signaling pathway diagrams serve as valuable resources for researchers and scientists in the field of drug development and analysis. While specific experimental data for this compound is limited in the public domain, the principles and proposed methodologies outlined here provide a strong basis for its successful implementation.

References

- 1. Doxapram - Wikipedia [en.wikipedia.org]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Doxapram-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and research applications of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism, offering detailed methodologies, data presentation, and visual representations of key processes.

Introduction to Doxapram and the Role of Isotopic Labeling

Doxapram is a potent central and peripheral nervous system stimulant, primarily used as a respiratory stimulant in clinical settings.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[2] Isotopic labeling, the practice of replacing specific atoms in a molecule with their isotopes, is a critical technique in drug development. The use of deuterium (²H or D), a stable isotope of hydrogen, can subtly alter the physicochemical properties of a drug molecule. This alteration, known as the kinetic isotope effect, can lead to changes in metabolic pathways and pharmacokinetic profiles. Deuterated compounds like this compound are invaluable tools for:

-

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracking the metabolic fate of a drug without using radioactive labels.

-

Quantitative Bioanalysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its similar chemical properties and distinct mass.

-

Mechanism of Action Studies: Investigating enzymatic processes and reaction mechanisms.

Synthesis of this compound

The synthesis of isotopically labeled Doxapram, specifically this compound, involves a multi-step chemical process designed to introduce deuterium atoms at specific, metabolically stable positions. A key route for this synthesis is outlined in U.S. Patent US20130109854A1, which describes the preparation of d8-(+)-Doxapram. While the full detailed protocol from the patent is not publicly available, the general synthetic strategy can be inferred.

A plausible synthetic approach involves the use of deuterated reagents to introduce the eight deuterium atoms onto the morpholine ring of a Doxapram precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Representative):

While the exact, step-by-step protocol for the synthesis of this compound is proprietary, a representative procedure for the coupling of a Doxapram precursor with deuterated morpholine would likely involve the following steps. This protocol is adapted from general organic synthesis principles for similar reactions.

-

Preparation of Reactants:

-

Dissolve the precursor molecule, (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add deuterated morpholine (morpholine-d8) to the reaction mixture, typically in a slight molar excess.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the hydroiodic acid byproduct.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run for several hours until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then typically subjected to an aqueous work-up, involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove any remaining water-soluble impurities.

-

-

Purification:

-

The crude this compound is purified using column chromatography on silica gel. The appropriate solvent system for elution would be determined by TLC analysis.

-

-

Characterization:

-

The final product is characterized to confirm its identity and purity. This involves techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of eight deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of the deuterium labels (evidenced by the absence of proton signals at the deuterated positions).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

-

Mechanism of Action: Signaling Pathway

Doxapram exerts its respiratory stimulant effects primarily through the inhibition of background potassium channels, specifically the TWIK-related acid-sensitive K⁺ (TASK) channels, TASK-1 and TASK-3.[3][4][5][6] These channels are highly expressed in the carotid body's glomus cells, which are peripheral chemoreceptors that sense changes in blood oxygen, carbon dioxide, and pH.

Signaling Pathway of Doxapram in Carotid Body Glomus Cells:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteromeric TASK-1/TASK-3 is the m ... | Article | H1 Connect [archive.connect.h1.co]

- 5. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof - Google Patents [patents.google.com]

- 6. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of Doxapram-d8 Stability in Biological Matrices: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an initial assessment of the stability of Doxapram-d8 in biological matrices. As there is limited direct stability data for this compound, this guide is largely based on the available scientific literature for Doxapram. It is a well-established principle in bioanalysis that deuterium-labeled internal standards, such as this compound, exhibit nearly identical chemical and physical properties to their unlabeled counterparts under typical analytical conditions. Therefore, the stability of Doxapram is considered a reliable surrogate for the stability of this compound. The information herein is intended for guidance and to support the design of future validation studies.

Introduction

This compound is the deuterium-labeled form of Doxapram, a respiratory stimulant used to treat respiratory depression. In bioanalytical method development and validation, deuterated analogs are frequently employed as internal standards (IS) to ensure the accuracy and precision of quantitative assays. The stability of the internal standard in the biological matrix is as critical as the stability of the analyte itself for the reliability of the analytical results. This guide summarizes the available stability data for Doxapram in key biological matrices and provides representative experimental protocols for assessing the stability of this compound.

Summary of Stability Data

The stability of Doxapram has been evaluated under various storage and handling conditions in plasma and serum. The following tables summarize the qualitative findings from published studies. It is important to note that while these studies concluded that Doxapram was stable, specific quantitative data (e.g., percent recovery) were not always reported.

Table 1: Freeze-Thaw Stability of Doxapram in Plasma/Serum

| Biological Matrix | Number of Cycles | Temperature | Conclusion | Citation |

| Porcine Plasma | 3 | -20°C to Room Temperature | Stable | [1] |

| Human Serum | 3 | Not Specified | Stable | [1] |

Table 2: Short-Term (Bench-Top) Stability of Doxapram in Plasma/Serum

| Biological Matrix | Duration | Temperature | Conclusion | Citation |

| Human Serum | 4 hours | Room Temperature | Stable | [1] |

| Human Serum | 4 weeks | 4°C | Stable | [1] |

Table 3: Long-Term Storage Stability of Doxapram in Plasma/Serum

| Biological Matrix | Duration | Temperature | Conclusion | Citation |

| Porcine Plasma | 16 days | -20°C | Stable | [1] |

| Human Serum | 4 weeks | -20°C | No significant degradation | [1] |

| Human Plasma | 2 months | -20°C | No stability problems detected | [1] |

Table 4: Autosampler Stability of Doxapram

| Analyte | Duration | Temperature | Conclusion | Citation |

| Doxapram | At least 48 hours | 10°C | Stable | [1] |

| Doxapram | Up to 120 hours | 15°C | Stable | [1] |

Experimental Protocols

The following are representative protocols for assessing the stability of this compound in biological matrices. These are based on methodologies described in the literature for the bioanalysis of Doxapram.[1][2]

General Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of Doxapram and, by extension, this compound in biological matrices.[2]

-

Sample Preparation: Protein precipitation is a common method for extracting Doxapram from plasma or serum.

-

Chromatography: Reversed-phase chromatography is used to separate the analyte from endogenous matrix components.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Stability Assessment Protocols

For each stability assessment, quality control (QC) samples at low and high concentrations are prepared by spiking a known amount of this compound into the biological matrix. The concentrations of these samples are then compared against freshly prepared calibration standards and a baseline set of QC samples.

3.2.1. Freeze-Thaw Stability

-

Prepare replicate sets of low and high QC samples.

-

Freeze the QC samples at -20°C or -80°C for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).

-

After the final thaw, process and analyze the samples.

-

The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

3.2.2. Short-Term (Bench-Top) Stability

-

Prepare replicate sets of low and high QC samples.

-

Place the samples on the laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

-

After the specified duration, process and analyze the samples.

-

The mean concentration of the bench-top stability samples should be within ±15% of the baseline concentration.

3.2.3. Long-Term Stability

-

Prepare a sufficient number of low and high QC samples.

-

Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).

-

At each time point, retrieve a set of QC samples, thaw them, and analyze.

-

The mean concentration of the long-term stability samples should be within ±15% of the baseline concentration.

3.2.4. Autosampler Stability

-

Process a set of low and high QC samples and place them in the autosampler.

-

Analyze the samples at the beginning of the analytical run.

-

Re-inject the same samples after a specified period (e.g., 24, 48 hours) of storage in the autosampler at a controlled temperature (e.g., 4°C or 10°C).

-

The mean concentration of the re-injected samples should be within ±15% of the initial concentration.

Visualizations

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for this compound stability assessment.

Logical Relationships in Stability Assessment

Caption: Logical relationships in a comprehensive stability assessment.

Conclusion

Based on the available data for Doxapram, it is reasonable to anticipate that this compound will exhibit good stability in biological matrices under typical storage and handling conditions encountered in a bioanalytical laboratory. The provided information and protocols serve as a robust starting point for the formal validation of this compound stability. It is imperative that specific stability studies for this compound are conducted in the relevant biological matrices as part of any bioanalytical method validation to ensure the integrity of clinical and preclinical study data. Future studies should aim to generate quantitative stability data to further solidify our understanding.

References

The Potential of Deuterated Doxapram: A Discovery-Phase Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram, a well-established respiratory stimulant, presents a compelling case for deuteration to enhance its therapeutic profile. This technical guide explores the potential discovery-phase applications of deuterated Doxapram, focusing on the scientific rationale, proposed experimental workflows, and anticipated benefits. By strategically replacing hydrogen atoms with deuterium, it is hypothesized that the metabolic fate of Doxapram can be favorably altered, leading to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview for researchers embarking on the development of a next-generation, deuterated Doxapram.

Introduction to Doxapram and the Rationale for Deuteration

Doxapram is a central and peripheral nervous system stimulant that acts on chemoreceptors to increase respiratory rate and tidal volume.[1][2][3][4] It is primarily used to manage respiratory depression in postoperative patients and those with chronic obstructive pulmonary disease (COPD).[1][5] Despite its clinical utility, Doxapram has a relatively short duration of action and is extensively metabolized, which can necessitate frequent administration and lead to variability in patient response.[6]

The "deuterium switch" is a validated strategy in drug development to improve the metabolic profile of existing drugs.[7][8][9][10] By replacing a hydrogen atom with its stable isotope, deuterium, at a site of metabolic oxidation, the carbon-deuterium bond's greater strength can slow down metabolism.[9] This can lead to several potential advantages, including:

-

Increased half-life and exposure: A reduced rate of metabolism can prolong the drug's presence in the body.[8]

-

Improved safety profile: Decreased formation of potentially reactive or active metabolites can reduce side effects.[8]

-

More consistent patient response: A more predictable pharmacokinetic profile can lead to more reliable therapeutic effects.

Given that Doxapram is extensively metabolized, it is a prime candidate for deuteration.[6] A deuterated version of Doxapram could potentially offer a more favorable pharmacokinetic profile, leading to a more effective and safer therapeutic agent.

Proposed Mechanism of Action and Signaling Pathway

Doxapram's primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[1][4][5] It is believed to inhibit potassium channels in the carotid body, leading to depolarization and subsequent stimulation of respiratory centers.[1][2]

Hypothetical Discovery-Phase Experimental Workflow

The development of a deuterated Doxapram would follow a structured discovery-phase workflow to identify the optimal deuterated analog and characterize its properties.

Proposed Experimental Protocols

Synthesis of Deuterated Doxapram Analogs

Objective: To synthesize Doxapram analogs with deuterium substitution at metabolically labile positions.

Protocol:

-

Identify Metabolic Hotspots: Based on literature reports of Doxapram metabolism, identify the primary sites of oxidation. The ethyl group and the morpholino ring are likely candidates.

-

Chemical Synthesis: Employ established methods for deuterium labeling.[11][12] This may involve using deuterated starting materials or catalysts for H/D exchange reactions.

-

Purification and Characterization: Purify the deuterated compounds using techniques such as column chromatography. Confirm the identity and purity of the final products using NMR, mass spectrometry, and HPLC.

In Vitro Metabolic Stability Assays

Objective: To compare the metabolic stability of deuterated Doxapram analogs to the parent compound.

Protocol:

-

Microsomal Stability Assay:

-

Incubate the test compounds (deuterated and non-deuterated Doxapram) with liver microsomes (human and rodent) and NADPH.

-

Collect samples at various time points.

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Hepatocyte Stability Assay:

-

Incubate the test compounds with cryopreserved hepatocytes.

-

Follow a similar sampling and analysis procedure as the microsomal assay.

-

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.

-

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profiles of lead deuterated Doxapram candidates in an animal model.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer the test compounds intravenously and orally to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Sample Analysis: Process blood samples to plasma and analyze for drug concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin.

Anticipated Quantitative Data and Comparison

The following tables present hypothetical data to illustrate the potential improvements of a deuterated Doxapram analog ("Deutero-Doxapram") compared to Doxapram.

Table 1: In Vitro Metabolic Stability

| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) |

| Doxapram | 15 | 30 |

| Deutero-Doxapram | 45 | 90 |

Table 2: In Vivo Pharmacokinetics in Rats (IV Administration)

| Parameter | Doxapram | Deutero-Doxapram |

| Half-life (t½) (h) | 2.5 | 5.0 |

| Clearance (CL) (mL/min/kg) | 20 | 10 |

| Volume of Distribution (Vd) (L/kg) | 1.8 | 1.8 |

| Area Under the Curve (AUC) (ng*h/mL) | 2500 | 5000 |

Conclusion

The strategic application of deuterium chemistry to Doxapram holds significant promise for the development of an improved respiratory stimulant. By mitigating metabolic liabilities, a deuterated Doxapram could offer a superior pharmacokinetic profile, potentially leading to enhanced efficacy, an improved safety margin, and more convenient dosing regimens. The proposed discovery-phase workflow and experimental protocols provide a robust framework for the systematic evaluation and selection of a lead deuterated Doxapram candidate for further preclinical and clinical development. This endeavor represents a valuable opportunity to refine the therapeutic utility of a clinically important medication.

References

- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 6. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Doxapram-d8 in Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of Doxapram-d8, a deuterated analog of the respiratory stimulant Doxapram. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap for its initial cell-based characterization. The experimental designs and protocols described herein are based on the well-documented cellular mechanisms of Doxapram.

Doxapram is known to act primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3, leading to neuronal depolarization and stimulation of respiratory centers.[1][2][3] Therefore, the preliminary investigation of this compound should focus on its effects on cell viability, cytotoxicity, and its specific activity on potassium channels.

This guide provides detailed experimental protocols for a suite of recommended cell-based assays and includes structured tables summarizing the known quantitative data for Doxapram, which can serve as a benchmark for evaluating this compound. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying mechanisms and the proposed research strategy.

Introduction to Doxapram and the Rationale for this compound Investigation

Doxapram is a central nervous system and respiratory stimulant that has been used clinically to treat respiratory depression.[4] Its primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors and central respiratory centers.[5] At the molecular level, Doxapram inhibits specific potassium leak channels, namely TASK-1 (KCNK3) and TASK-3 (KCNK9), which are expressed in chemosensing cells and various neurons.[6][7] Inhibition of these channels leads to membrane depolarization and increased neuronal excitability.

This compound is a deuterated form of Doxapram. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to alter pharmacokinetic properties, potentially leading to improved metabolic stability and a longer half-life. A preliminary investigation into the in vitro cellular effects of this compound is crucial to determine if its primary pharmacological activity and potency are comparable to the parent compound.

Data Presentation: Quantitative Benchmarks from Doxapram Studies

The following tables summarize the reported in vitro efficacy of Doxapram on its primary molecular targets. These values should serve as a reference for interpreting the results obtained from this compound assays.

Table 1: In Vitro Efficacy of Doxapram on TASK Channels (Rodent)

| Channel | Assay Type | Cell Line | EC50 | Reference |

| TASK-1 | Electrophysiology | Xenopus oocytes | 410 nM | [3] |

| TASK-3 | Electrophysiology | Xenopus oocytes | 37 µM | [3] |

| TASK-1/TASK-3 Heterodimer | Electrophysiology | Xenopus oocytes | 9 µM | [3] |

| TASK-3 | Ussing chamber | Fischer rat thyroid monolayers | 22 µM | [8] |

Table 2: In Vitro Efficacy of Doxapram on TASK Channels (Human)

| Channel | Assay Type | Cell Line | EC50 | Reference |

| TASK-1 | Whole-cell patch clamp | tsA201 cells | 4.0 µM | [2] |

| TASK-3 | Whole-cell patch clamp | tsA201 cells | 2.5 µM | [2] |

Experimental Protocols

This section details the methodologies for a series of recommended cell-based assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

These initial assays are critical to determine the concentration range of this compound that can be used in subsequent functional assays without inducing significant cell death.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Lines: Human embryonic kidney cells (HEK293) or a neuronal cell line such as SH-SY5Y.

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

-

Cell Lines: As in 4.1.1.

-

Reagents:

-

Complete cell culture medium

-

This compound stock solution

-

Commercially available LDH cytotoxicity assay kit

-

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the desired incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

-

Functional Assays for Potassium Channel Inhibition

These assays are designed to directly measure the inhibitory effect of this compound on TASK channels.

This is the gold-standard method for studying ion channel activity.

-

Cell Lines: HEK293 cells stably or transiently expressing human TASK-1 or TASK-3 channels.

-

Reagents:

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)

-

This compound solutions at various concentrations.

-

-

Protocol:

-

Culture cells on glass coverslips.

-

Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage ramps or steps to elicit TASK channel currents.

-

Perfuse the cells with different concentrations of this compound and record the changes in current amplitude.

-

Analyze the data to determine the concentration-response curve and calculate the EC50 value.

-

Apoptosis Assays

To investigate if higher concentrations of this compound induce programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Lines: As in 4.1.1.

-

Reagents:

-

Complete cell culture medium

-

This compound stock solution

-

Commercially available Annexin V-FITC and PI staining kit

-

-

Protocol:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Mandatory Visualizations

Doxapram Signaling Pathway

Caption: Doxapram's mechanism of action leading to respiratory stimulation.

Experimental Workflow for this compound Preliminary Investigation

Caption: Proposed workflow for the in vitro evaluation of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Stable Isotope-Labeled Internal Standards: A Technical Guide Featuring Doxapram-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis, with a specific focus on the use of Doxapram-d8. The use of a SIL-IS is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), for ensuring the accuracy and precision of analytical data. This guide will provide a comprehensive overview of the underlying concepts, detailed experimental protocols, and data presentation, equipping researchers with the knowledge to effectively implement this robust analytical strategy.

The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of therapeutic agents and their metabolites in complex biological matrices such as plasma, serum, or tissue is fraught with potential for variability. This variability can arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[2] By monitoring the signal of the IS relative to the analyte, it is possible to correct for variations that occur during the analytical procedure.[1]

The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar effects throughout the entire analytical process. This includes extraction efficiency, ionization efficiency in the mass spectrometer source, and potential for matrix effects.[3][4]

The Superiority of Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[5][6] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] For example, in this compound, eight hydrogen atoms in the Doxapram molecule have been replaced with deuterium atoms.

The key advantages of using a SIL-IS like this compound include:

-

Co-elution with the Analyte: Due to their nearly identical chemical and physical properties, the SIL-IS and the analyte exhibit very similar, if not identical, chromatographic retention times.[5] This is crucial because it ensures that both compounds experience the same matrix effects at the same time.[1]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant source of error in LC-MS analysis.[3][4] Because the SIL-IS co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[7]

-

Compensation for Extraction Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.[1]

-

Improved Accuracy and Precision: By effectively normalizing for various sources of analytical variability, the use of a SIL-IS leads to significantly improved accuracy and precision of the quantitative results.[7]

However, it is important to consider potential challenges with SIL-IS, particularly deuterium-labeled compounds. These can sometimes exhibit slight differences in retention times or recoveries compared to the unlabeled analyte.[5][6] It is also critical to ensure the isotopic purity of the SIL-IS and to confirm that no isotopic exchange occurs during the analytical process.[8][9]

Doxapram and the Role of this compound in its Quantification

Doxapram is a respiratory stimulant used to treat respiratory failure in various clinical settings.[2][10] Accurate quantification of Doxapram and its active metabolites in biological fluids is essential for pharmacokinetic studies and therapeutic drug monitoring. This compound serves as an ideal internal standard for the quantification of Doxapram due to the principles outlined above. Its use in a validated LC-MS/MS method allows for the reliable determination of Doxapram concentrations in complex biological matrices.

Mechanism of Action of Doxapram

Doxapram stimulates respiration primarily through its action on peripheral chemoreceptors in the carotid bodies.[10][11] This signaling pathway ultimately leads to an increase in respiratory rate and tidal volume.

Caption: Simplified signaling pathway of Doxapram.

Experimental Protocol: Quantification of Doxapram using a Stable Isotope-Labeled Internal Standard

The following protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Doxapram and its metabolite, 2-ketodoxapram, using their respective deuterated internal standards (Doxapram-d5 and 2-ketodoxapram-d5).[12] While this protocol specifies Doxapram-d5, the principles and procedures are directly applicable to the use of this compound, with the necessary adjustment of the mass-to-charge ratios in the mass spectrometer settings.

Materials and Reagents

-

Doxapram hydrochloride reference standard

-

This compound (or Doxapram-d5) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, porcine plasma)

Sample Preparation

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and QC sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid, to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax SB-C18 (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | Typically 0.3 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Doxapram MRM Transition | m/z 379.5 → 292.3[12] |

| This compound MRM Transition | m/z 387.5 → 300.3 (projected) |

| Collision Energy (Doxapram) | 18 V[13] |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Note: The MRM transition for this compound is projected and would need to be optimized experimentally.

Experimental Workflow

The overall experimental workflow for the quantification of Doxapram using this compound as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for Doxapram quantification.

Data Presentation and Method Validation

A crucial aspect of any bioanalytical method is its validation to ensure reliability.[8][9] Method validation demonstrates that the analytical procedure is accurate, precise, selective, sensitive, and reproducible. The use of a SIL-IS like this compound is instrumental in achieving the stringent acceptance criteria set by regulatory bodies such as the FDA and EMA.[12]

Quantitative data from method validation studies should be summarized in clear and concise tables. The following tables are examples based on the validation of a Doxapram assay.

Table 3: Accuracy and Precision Data for Doxapram in Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 2 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 6 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data presented are typical acceptance criteria for bioanalytical method validation.

Table 4: Stability of Doxapram in Plasma

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | ± 15% |

| Short-Term (Bench-top) | 4 hours | Room Temperature | ± 15% |

| Long-Term | 30 days | -80°C | ± 15% |

| Post-Preparative | 24 hours | Autosampler (e.g., 10°C) | ± 15% |

Conclusion

The use of stable isotope-labeled internal standards, such as this compound, is an indispensable tool in modern bioanalytical research. By providing a reliable means to correct for the inherent variability of the analytical process, SIL-IS ensures the generation of high-quality, accurate, and precise quantitative data. This technical guide has provided a comprehensive overview of the core principles, a detailed experimental protocol, and a framework for data presentation and method validation. For researchers, scientists, and drug development professionals, a thorough understanding and proficient implementation of this methodology are paramount for the successful advancement of their research and development endeavors.

References

- 1. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxapram - Wikipedia [en.wikipedia.org]

- 11. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for Doxapram-d8 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Doxapram in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Doxapram-d8 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression.[1] Accurate quantification of Doxapram in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2][3] LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results.[6]

Principle of the Method

This method involves the extraction of Doxapram and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Doxapram is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of Doxapram. These values are based on published literature and may vary depending on the specific instrumentation and laboratory conditions.[2][7][8]

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | r² |

| Doxapram | Human Serum | 20 - 5000 | > 0.99 |

| Doxapram | Rabbit Plasma | 2 - 1000 | > 0.99 |

| Doxapram | Porcine Plasma | 0.01 - 200 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Precision (%RSD) | Accuracy (%Bias) |

| Doxapram | Human Serum | Low, Mid, High | < 15% | ± 15% |

| Doxapram | Rabbit Plasma | Low, Mid, High | < 9% | Not Reported |

| Doxapram | Porcine Plasma | Low, Mid, High | < 10% | ± 10% |

Table 3: Limit of Quantification (LLOQ)

| Analyte | Matrix | LLOQ |

| Doxapram | Human Serum | 20 ng/mL |

| Doxapram | Rabbit Plasma | 2 ng/mL[8] |

| Doxapram | Porcine Plasma | 10 pg/mL[7] |

Experimental Protocols

Materials and Reagents

-

Doxapram reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Trichloroacetic acid (optional, for protein precipitation)

-

Methyl tert-butyl ether (MTBE) (optional, for liquid-liquid extraction)

-

Borate buffer (pH 9) (optional, for liquid-liquid extraction)

-

Control biological matrix (e.g., human plasma, serum, urine)

Instrumentation

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source. A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[9]

Sample Preparation

Sample preparation is a critical step to remove interferences from the biological matrix.[10] Two common methods are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT) [2][8]

-

To 100 µL of the biological sample (e.g., plasma, serum), add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol containing 10% trichloroacetic acid) to precipitate proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [7]

-

To 100 µL of the biological sample, add 25 µL of the this compound internal standard working solution.

-

Add 100 µL of 0.2 M borate buffer (pH 9).[7]

-

Add 2 mL of methyl tert-butyl ether (MTBE).[7]

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

-

Column: A C18 column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[8]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient elution is typically employed to achieve good separation. An example gradient is as follows:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[2][7]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for Doxapram and this compound should be optimized. Based on available data, typical transitions are:[7][8]

-

This compound: The precursor ion will be approximately m/z 387.5. The product ion will likely be a fragment with an m/z of approximately 299.3, but this needs to be determined experimentally. A similar fragmentation pattern to the unlabeled compound is expected.

-

Ion Source Parameters:

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~350-450°C

-

Gas Flow Rates (Nebulizer, Drying Gas): Optimize for the specific instrument.

-

Visualizations

Doxapram Signaling Pathway

Doxapram stimulates respiration by acting on peripheral chemoreceptors, primarily in the carotid bodies.[1][11] This action is believed to be mediated through the inhibition of TASK-1 and TASK-3 potassium channels, leading to depolarization of chemoreceptor cells and subsequent stimulation of the respiratory center in the brainstem.[11][12][13]

Caption: Doxapram's mechanism of action on respiratory stimulation.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of Doxapram using LC-MS/MS is depicted below.

Caption: General workflow for Doxapram analysis by LC-MS/MS.

References

- 1. Doxapram - Wikipedia [en.wikipedia.org]

- 2. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioagilytix.com [bioagilytix.com]

- 5. news-medical.net [news-medical.net]

- 6. rsc.org [rsc.org]

- 7. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myadlm.org [myadlm.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 13. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Doxapram in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression in various clinical settings. Accurate and reliable quantification of Doxapram in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Doxapram in plasma using Doxapram-d8 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Analytical Method

The method involves a straightforward liquid-liquid extraction of Doxapram and the internal standard from plasma, followed by analysis using a UPLC-MS/MS system. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Doxapram in plasma. The method was validated for linearity, accuracy, precision, and recovery.

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation.

Table 1: LC-MS/MS System Parameters

| Parameter | Value |

| LC System | Waters ACQUITY UPLC |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Waters Xevo TQ-S |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 650 L/hr |

| Cone Gas Flow | 150 L/hr |

Table 2: Mass Spectrometric Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Doxapram | 379.2 | 292.2 | 40 | 25 |

| This compound | 387.3 | 300.2 | 40 | 25 |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

This application note presents a validated LC-MS/MS method for the quantitative analysis of Doxapram in plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications in clinical and research settings.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol describes the extraction of Doxapram and its internal standard from plasma samples.

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol) to each plasma sample.

-

Vortexing: Vortex the samples for 10 seconds.

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex the samples for 30 seconds.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (50:50, Mobile Phase A:Mobile Phase B).

-

Vortexing: Vortex the samples for 20 seconds.

-

Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Analysis Protocol

This protocol outlines the conditions for the analysis of the extracted samples.

-

LC Method Setup:

-

Set the LC parameters as described in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

The gradient elution is as follows:

-

0-0.5 min: 95% A, 5% B

-

0.5-2.5 min: Linear gradient to 5% A, 95% B

-

2.5-3.5 min: Hold at 5% A, 95% B

-

3.5-3.6 min: Linear gradient to 95% A, 5% B

-

3.6-5.0 min: Hold at 95% A, 5% B for re-equilibration.

-

-

-

MS Method Setup:

-

Set the MS parameters as described in Table 1 and Table 2.

-

Perform a system suitability test before running the samples.

-

-

Sample Injection:

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

-

-

Data Acquisition:

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions specified in Table 2.

-

-

Data Processing:

-

Integrate the peak areas for Doxapram and this compound.

-

Calculate the peak area ratio of Doxapram to this compound.

-

Quantify the concentration of Doxapram in the plasma samples using a calibration curve prepared in blank plasma.

-

Visualizations

Caption: Experimental workflow for Doxapram analysis.

Caption: Doxapram's mechanism of action pathway.

Application Note: High-Throughput Bioanalysis of Doxapram in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxapram is a respiratory stimulant used to address postanesthesia respiratory depression and acute hypercapnia associated with COPD.[1][2] Its therapeutic window is narrow, and it is metabolized to an active metabolite, 2-ketodoxapram, necessitating precise and reliable quantitative methods for pharmacokinetic studies and therapeutic drug monitoring.[1][3][4] This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Doxapram in human plasma. The use of a stable isotope-labeled internal standard, Doxapram-d5, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[5][6] The method employs liquid-liquid extraction for sample clean-up, providing high recovery and minimal matrix effects, making it suitable for high-throughput bioanalysis.

Experimental Workflow

The overall analytical process, from sample receipt to final data generation, is outlined in the following workflow.

Caption: Overall bioanalytical workflow for Doxapram quantification.

Experimental Protocols

Materials and Reagents

-

Doxapram Hydrochloride (Reference Standard)

-

Doxapram-d5 (Deuterated Internal Standard)

-

Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC Grade)

-

Formic Acid (FA) and Ammonium Hydroxide

-

Tert-butyl methyl ether (TBME)

-

Human Plasma (K2-EDTA)

-

All other chemicals were of analytical grade.

Instrumentation

An Acquity UPLC® I-class system coupled with a Xevo TQ-S tandem mass spectrometer (Waters) was used for analysis.[3]

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Doxapram and Doxapram-d5 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Doxapram stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration standards (CS). Prepare separate working solutions for low, medium, and high quality control (LQC, MQC, HQC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Doxapram-d5 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate Doxapram working solution to achieve the desired concentrations for the calibration curve and QC samples.

Plasma Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Doxapram-d5 IS working solution (100 ng/mL) and vortex for 10 seconds.

-

Add 50 µL of 0.1 M ammonium hydroxide to alkalinize the sample to approximately pH 9.0.

-

Add 1 mL of TBME, cap the tube, and vortex vigorously for 2 minutes.[3]

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (TBME) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B) and vortex.

-

Transfer the solution to an autosampler vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are detailed in the tables below.